H-Bond Acceptor Count: Morpholinomethyl vs. Piperidinomethyl at C8
The morpholinomethyl substituent at C8 introduces one additional hydrogen-bond acceptor (the morpholine ring oxygen; HBA = 8) relative to the piperidin-1-ylmethyl analog (HBA = 7). This difference, calculated from the molecular formula C21H25N5O3 (target) vs. C22H27N5O2 (piperidine analog), is predicted to increase aqueous solubility and modulate blood–brain barrier penetration according to Lipinski and CNS MPO scoring rules, while maintaining zero hydrogen-bond donors (HBD = 0) in both cases [1].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | HBA = 8 (morpholinomethyl at C8) |
| Comparator Or Baseline | 7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione: HBA = 7 (piperidinomethyl at C8) |
| Quantified Difference | ΔHBA = +1 for target compound |
| Conditions | Calculated from molecular formula; rule-of-five and CNS MPO descriptor frameworks |
Why This Matters
An additional H-bond acceptor can shift the solubility–permeability balance, directly impacting the selection of a lead-like vs. drug-like probe for cellular vs. in vivo assays.
- [1] Lipinski, C.A., Lombardo, F., Dominy, B.W. and Feeney, P.J. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1–3), pp. 3–26. View Source
